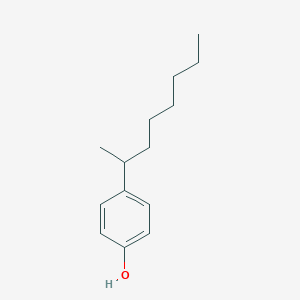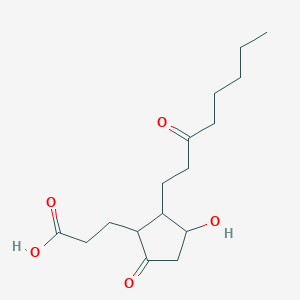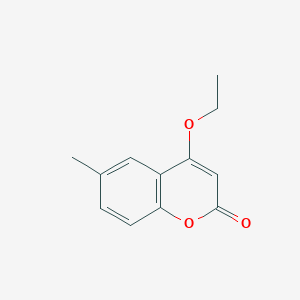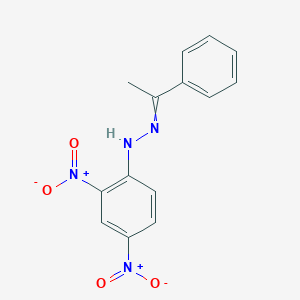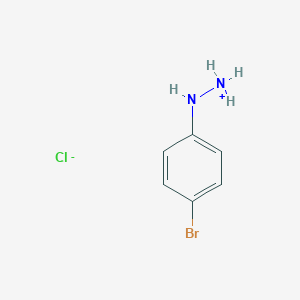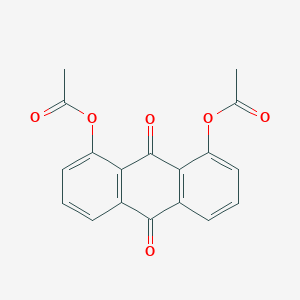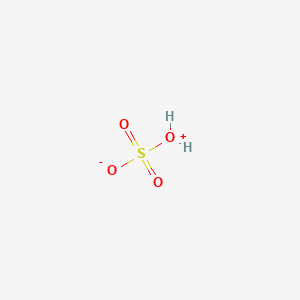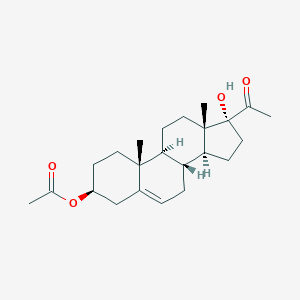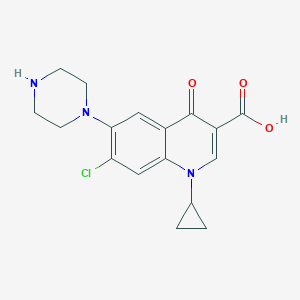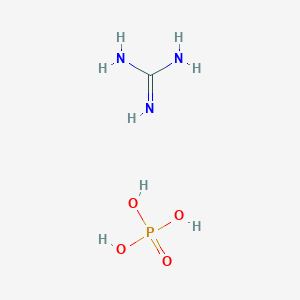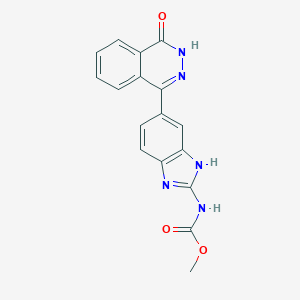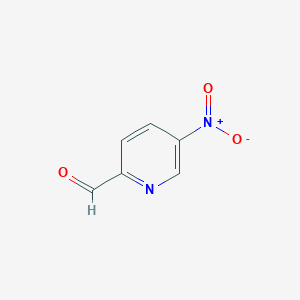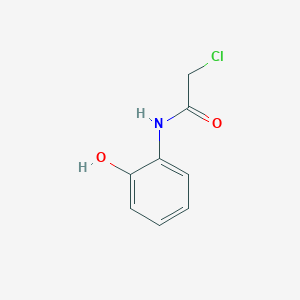
2-chloro-N-(2-hydroxyphenyl)acetamide
Descripción general
Descripción
2-Chloro-N-(2-hydroxyphenyl)acetamide is a chemical compound that is part of the acetamide family, characterized by the presence of a chloro group and a hydroxyphenyl group attached to the acetamide moiety. The structure and reactivity of this compound, as well as its derivatives, have been the subject of various studies due to their potential applications and interesting chemical properties .
Synthesis Analysis
The synthesis of related compounds often involves acetylation reactions, where an acyl chloride reacts with an aromatic amine or phenol in the presence of a catalyst or under specific conditions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a multi-step process involving acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . Although not the exact compound , this synthesis route provides insight into potential methods for synthesizing 2-chloro-N-(2-hydroxyphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-hydroxyphenyl)acetamide and its derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonds. For example, in the structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide, molecules are linked through N—H···O hydrogen bonds, contributing to the stability of the crystal structure . Similarly, the conformation of the N—H bond in related compounds is often syn to the substituent on the phenyl ring, which influences the overall molecular geometry and packing in the crystal lattice .
Chemical Reactions Analysis
The reactivity of 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives can lead to the formation of various heterocyclic compounds. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, which can further react to form silanols and other silanes . These reactions are indicative of the potential transformations that 2-chloro-N-(2-hydroxyphenyl)acetamide might undergo under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds and other non-covalent interactions, such as π···π stacking and C—H···O interactions, significantly affects the melting points, solubility, and crystal packing of these compounds . Additionally, the polarity and dipole moments of these molecules can be studied using methods such as quantum chemical calculations, providing further insight into their chemical behavior .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide : This compound, closely related to 2-chloro-N-(2-hydroxyphenyl)acetamide, was synthesized as part of a project to generate a combinatorial library. It crystallizes as discrete molecules linked by intermolecular hydrogen bonds, providing insights into the molecular structure and potential applications in material science or pharmaceuticals (Davis & Healy, 2010).
Silylated Derivatives of N-(2-hydroxyphenyl)acetamide : The synthesis of silylated derivatives via reaction with chlorotrimethylsilane. This study aids in understanding the chemical properties and potential applications in organic synthesis and pharmaceutical research (Nikonov et al., 2016).
Applications in Pharmaceutical Research
Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide is an intermediate in the synthesis of antimalarial drugs. Research on its chemoselective monoacetylation using Novozym 435 catalyst highlights its significance in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Crystal and Molecular Structures in Drug Design : Studies on crystalline compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide help in understanding drug interactions at a molecular level, crucial for drug design and development (Chi et al., 2018).
Environmental and Agricultural Applications
- Herbicide Metabolism and Environmental Impact : Metabolism studies of chloroacetamide herbicides (related to 2-chloro-N-(2-hydroxyphenyl)acetamide) in human and rat liver microsomes provide insights into environmental toxicology and the impact of these compounds on human health (Coleman et al., 2000).
Safety And Hazards
This compound may cause serious eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLWMLQTDMZVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325602 | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxyphenyl)acetamide | |
CAS RN |
10147-68-9 | |
| Record name | 10147-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2'-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



